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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anticancer agent CT-
P72/ABP-102 with the established therapy, ENHERTU® (trastuzumab deruxtecan), for the
treatment of HER2-positive cancers. The information is based on publicly available preclinical
and clinical data to support independent verification of the agent's mechanism of action and
performance.

Executive Summary

CT-P72/ABP-102 is an investigational tetravalent bispecific antibody that functions as a T-cell
engager, targeting HER2 on tumor cells and CD3 on T-cells.[1][2] Its proposed mechanism
aims to induce a potent and selective anti-tumor immune response.[1][2] Preclinical data
suggests CT-P72/ABP-102 is effective in HER2-high tumor models, including those resistant to
the antibody-drug conjugate ENHERTU.[1][2] ENHERTU is a HER2-targeted antibody-drug
conjugate (ADC) that delivers a cytotoxic payload to HER2-expressing cancer cells and has
demonstrated significant efficacy in various clinical settings. This guide will delve into a detailed
comparison of their mechanisms of action, present available preclinical and clinical data, and
provide an overview of the experimental protocols used to generate this data.

Mechanism of Action

CT-P72/ABP-102: HER2xCD3 T-Cell Engager
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CT-P72/ABP-102 is a tetravalent bispecific antibody designed to physically link T-cells to
HER2-expressing tumor cells.[1][2] One part of the antibody binds to the HER2 receptor on the
surface of cancer cells, while another part binds to the CD3 receptor on T-cells, a key
component of the T-cell receptor complex. This dual binding creates a cytolytic synapse,
leading to T-cell activation and subsequent killing of the cancer cell. Notably, CT-P72/ABP-102
is engineered with dual-affinity tuning, designed to bind strongly to HER2 on tumor cells while
engaging CD3 on T-cells in a more controlled manner to potentially reduce cytokine-related
toxicity.[1]

ENHERTU (trastuzumab deruxtecan): HER2-Targeted Antibody-Drug Conjugate

ENHERTU is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal
antibody (trastuzumab) linked to a topoisomerase | inhibitor payload (deruxtecan). The
trastuzumab component targets the antibody to HER2-expressing tumor cells. Upon binding,
the entire ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing
the deruxtecan payload, which causes DNA damage and leads to apoptosis. A key feature of
ENHERTU is its "bystander effect,” where the membrane-permeable payload can also kill
neighboring tumor cells, even if they have lower HER2 expression.
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Caption: Mechanism of Action for CT-P72/ABP-102.
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Caption: Mechanism of Action for ENHERTU.

Performance Data
Preclinical Data: CT-P72/ABP-102

Quantitative preclinical data for CT-P72/ABP-102 is emerging from scientific conferences. The
following table summarizes key findings from presentations at the American Association for
Cancer Research (AACR) and the Society for Immunotherapy of Cancer (SITC) in 2025.
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Parameter

Finding

Model System Source

Tumor Growth
Inhibition

Up to a two-fold
increase in tumor
suppression
compared to a
biosimilar of
runimotamab (a
benchmark HER2 x
CD3 bispecific
antibody).

In vivo models. [314]

Tumor Selectivity

Potent cytotoxicity in

HER2-overexpressing

breast and gastric

cancer models, with
significantly reduced

activity against HER2-

low cells.

In vitro cell models. [415]

Cytokine Release

Reduced cytokine
release (e.g., IL-2,
IFN-y) in HER2-low
cell models while

maintaining potent

cytotoxicity in HER2-

high models.

In vitro cell models. [6]

Safety

Well-tolerated in non-

human primates at

doses exceeding 180

times the maximum

tolerated dose of the

parental antibody.

Cynomolgus

[6]7]

monkeys.

Efficacy in Resistant

Models

Demonstrated anti-

tumor activity in

ENHERTU-resistant

tumor models.

In vivo models. [1112]
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Clinical Data: ENHERTU (trastuzumab deruxtecan)

ENHERTU has undergone extensive clinical evaluation. The following table summarizes key
efficacy data from pivotal trials.
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. Patient Primary
Trial Name . Comparator ; Result Source
Population Endpoint
HER2+ Median PFS
metastatic not reached
breast Ado- ) for
Progression-
DESTINY- cancer, trastuzumab _ ENHERTU
. . Free Survival
Breast03 previously emtansine (T- (PFS) vs. 6.8
treated with DM1) months for T-
trastuzumab DM1 (HR
and a taxane. 0.28).
HER2-low Median PFS
metastatic of 9.9 months
breast Physician's ) for
_ Progression-
DESTINY- cancer, choice of ] ENHERTU
) Free Survival [8]
Breast04 previously chemotherap (PFS) vs. 5.1
treated with y months for
chemotherap chemotherap
V. y (HR 0.50).
HER2+
advanced
gastric or
gastroesopha
. _ ORR of 51%
geal junction
o for
cancer, ] Objective
DESTINY- ] Irinotecan or ENHERTU
) previously ] Response
GastricOl i paclitaxel vs. 14% for
treated with Rate (ORR)
chemotherap
at least two
. y.
prior
regimens
including
trastuzumab.
DESTINY- HER2-mutant  Single-arm Objective ORR of 9]
Lung02 unresectable study Response 57.7%.
or metastatic Rate (ORR)
non-small cell
© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.summit-re.com/blog/2022/6/23/study-results-of-enhertu-and-her-2-for-metastatic-breast-cancer
https://www.astrazeneca-us.com/media/press-releases/2025/ENHERTU-fam-trastuzumab-deruxtecan-nxki-demonstrated-highly-statistically-significant-and-clinically-meaningful-improvement-in-invasive-disease-free-survival-vs-T-DM1-in-DESTINY-Breast05-Phase-III-trial-in-patients-with-high-risk-early-breast-cancer-following-neoadjuvant-therapy.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

lung cancer
(NSCLC),
previously
treated with
platinum-
based
chemotherap

y.

Experimental Protocols
General Workflow for Preclinical Evaluation of a T-Cell
Engager

The following diagram illustrates a general workflow for the preclinical assessment of a T-cell
engager like CT-P72/ABP-102.
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Caption: General Preclinical Experimental Workflow.

Key Experimental Methodologies

1. T-Cell Mediated Cytotoxicity Assay

e Objective: To determine the ability of CT-P72/ABP-102 to induce T-cell killing of HER2-
positive tumor cells.
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o Methodology:
o HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87) are cultured.

o Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to
serve as a source of T-cells.

o Tumor cells and PBMCs are co-cultured at various effector-to-target ratios.
o Increasing concentrations of CT-P72/ABP-102 are added to the co-culture.

o Cell viability is assessed after a defined incubation period (e.g., 48-72 hours) using a
colorimetric assay (e.g., MTS) or by measuring the release of lactate dehydrogenase
(LDH).

o The half-maximal effective concentration (EC50) is calculated to determine the potency of
the agent.

2. Cytokine Release Assay

o Objective: To measure the levels of cytokines released upon T-cell activation by CT-
P72/ABP-102.

e Methodology:
o Co-culture experiments are set up as described in the cytotoxicity assay.
o After the incubation period, the cell culture supernatant is collected.

o The concentrations of various cytokines (e.g., IFN-y, TNF-q, IL-2, IL-6, IL-10) are
guantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked
immunosorbent assay (ELISA).

o This assay is crucial for assessing the potential for cytokine release syndrome (CRS).
3. Tumor Xenograft Model

» Objective: To evaluate the in vivo anti-tumor efficacy of CT-P72/ABP-102.
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o Methodology:

o Immunodeficient mice (e.g., NSG mice) are subcutaneously implanted with human HER2-
positive tumor cells.

o Once tumors reach a palpable size, mice are randomized into treatment and control
groups.

o Mice are treated with CT-P72/ABP-102, a control antibody, or vehicle at specified doses
and schedules.

o Tumor volume is measured regularly with calipers.

o At the end of the study, tumors may be excised for further analysis (e.g.,

immunohistochemistry).
4. Non-Human Primate Toxicology Studies

o Objective: To assess the safety and tolerability of CT-P72/ABP-102 in a species with a
similar immune system to humans.

o Methodology:
o Cynomolgus monkeys are administered escalating doses of CT-P72/ABP-102.
o Animals are monitored for clinical signs of toxicity.
o Blood samples are collected for hematology, clinical chemistry, and cytokine analysis.

o At the end of the study, a comprehensive necropsy and histopathological examination of

tissues are performed.

Conclusion

CT-P72/ABP-102 represents a promising next-generation immunotherapy for HER2-positive
cancers with a distinct mechanism of action compared to the established ADC, ENHERTU.
Preclinical data suggests potent and selective anti-tumor activity, including in models resistant
to current therapies, and a potentially favorable safety profile. While ENHERTU has a proven
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clinical track record across various HER2-expressing tumors, the T-cell engaging approach of
CT-P72/ABP-102 offers a novel strategy to overcome resistance and potentially improve
outcomes for patients. Further clinical investigation is necessary to fully elucidate the
therapeutic potential of CT-P72/ABP-102 and its positioning relative to ENHERTU and other
HER?2-targeted agents. This guide provides a foundational comparison based on available data
to aid researchers in their independent assessment of this emerging anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Independent Verification of Anticancer Agent CT-
P72/ABP-102: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397534#independent-verification-of-anticancer-
agent-72-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b12397534#independent-verification-of-anticancer-agent-72-mechanism-of-action
https://www.benchchem.com/product/b12397534#independent-verification-of-anticancer-agent-72-mechanism-of-action
https://www.benchchem.com/product/b12397534#independent-verification-of-anticancer-agent-72-mechanism-of-action
https://www.benchchem.com/product/b12397534#independent-verification-of-anticancer-agent-72-mechanism-of-action
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12397534?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

